molecular formula C18H13N3O7 B5527877 4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

Cat. No. B5527877
M. Wt: 383.3 g/mol
InChI Key: QMDVWGUWHKEBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves complex reactions, including esterification, acetylation, and nitration. For example, the synthesis of related compounds like 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride demonstrates a multi-step synthesis process involving selective methylation, chlorination, hydrolysis, and anhydride reaction steps (Standridge & Swigor, 1991).

Molecular Structure Analysis

The molecular structure of compounds like 4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is characterized by the presence of hydrogen bonds that stabilize their molecular configurations. For instance, compounds exhibiting N-H⋯O bonding result in the formation of S(6) hydrogen-bonded loops, indicating a stabilized molecular structure through dimers and π⋯π stacking interactions (Rubab et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid and its analogs may include acetylation, esterification, and nitration, leading to a variety of products with diverse properties. For example, the reaction of peracetylated N-acetylneuraminic acid methyl ester with nitrosyl acetate can lead to different derivatives, indicating the versatile reactivity of these compounds (Schreiner & Zbiral, 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are crucial for their application in various fields. For instance, water-soluble derivatives of acetylsalicylic acid, designed as prodrugs, exhibit good water solubility, stability in acidic conditions, and immediate metabolism by esterases in human serum (Rolando et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are key to understanding the application potential of these compounds. The synthesis and characterization of azo-benzoic acids, for example, demonstrate acid-base dissociation and azo-hydrazone tautomerism, highlighting the complex chemical behavior of these molecules (Baul et al., 2009).

properties

IUPAC Name

4-[acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O7/c1-10(22)19(12-4-2-11(3-5-12)18(25)26)9-20-16(23)14-7-6-13(21(27)28)8-15(14)17(20)24/h2-8H,9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVWGUWHKEBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.